2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzylsulfanyl group, a 3-chlorobenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 3-chlorobenzoyl chloride from m-chlorobenzoic acid using thionyl chloride in the presence of a catalyst . The resulting 3-chlorobenzoyl chloride is then reacted with 2-mercaptoimidazole to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 3-chlorobenzoyl group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The 3-chlorobenzoyl group may also interact with various receptors or enzymes, modulating their activity. The dihydroimidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Shares the 3-chlorobenzoyl group but lacks the imidazole ring and benzylsulfanyl group.
Ethyl (3-chlorobenzoyl)acetate: Contains the 3-chlorobenzoyl group but differs in the rest of the structure.
Uniqueness
2-(Benzylsulfanyl)-1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl and 3-chlorobenzoyl groups, along with the dihydroimidazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYNVADENGEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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